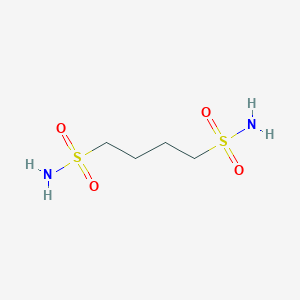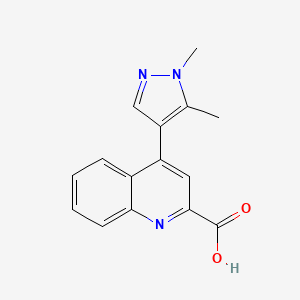![molecular formula C8H11NO2 B13523071 O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
O-[(3-methoxyphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(3-methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H11NO2. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a methoxyphenylmethyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-[(3-methoxyphenyl)methyl]hydroxylamine can be synthesized through several methods:
Benzyl Protection and Reaction with p-Bromobenzophenone: This method involves the protection of benzylampicillin followed by a reaction with p-bromobenzophenone.
O-Methylation of Acetone Oxime: This method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(3-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydroxylamines or amines.
Applications De Recherche Scientifique
O-[(3-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein modifications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[(3-methoxyphenyl)methyl]hydroxylamine involves its ability to act as a nucleophile. The nitrogen atom in the hydroxylamine group can attack electrophilic centers in other molecules, leading to the formation of various products. This nucleophilic behavior is crucial in its reactions with aldehydes and ketones to form oximes and hydrazones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a methoxyphenylmethyl group.
Ethoxyamine: Similar to methoxyamine but with an ethoxy group.
Hydroxylamine: The parent compound with a hydroxyl group.
Uniqueness
O-[(3-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct reactivity and properties compared to its simpler analogs like methoxyamine and hydroxylamine. This unique structure allows it to participate in specific reactions and applications that are not feasible with other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
O-[(3-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3 |
Clé InChI |
KBXVIQKLRHKPEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
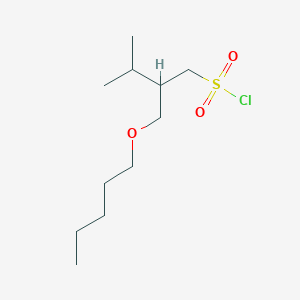
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
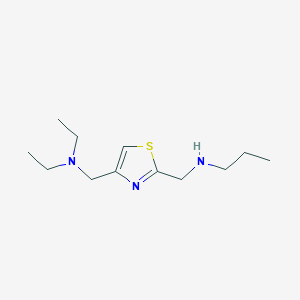

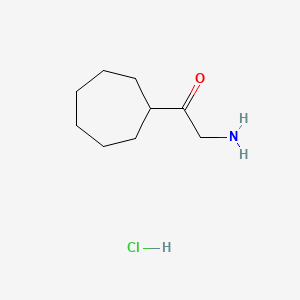

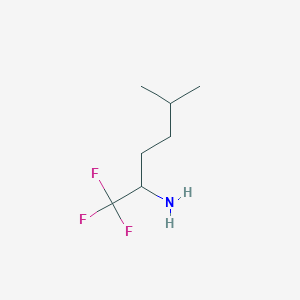
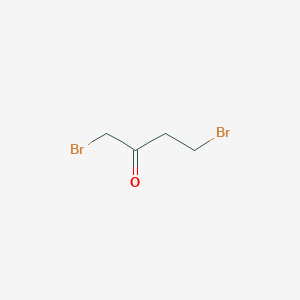
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

